
4-tert-Butyl-3,6-dichloropyridazine
Overview
Description
Preparation Methods
Bentley-Baker-Sonneborn-Townsend (BBST) Reaction
The BBST reaction is a classical method for constructing pyridazine derivatives. For 4-tert-butyl-3,6-dichloropyridazine, a substituted salicylaldehyde bearing a tert-butyl group is treated with sodium hydroxide to form a phenolic intermediate . Subsequent condensation with chloroform under alkaline conditions generates the pyridazine ring, with chlorination occurring at positions 3 and 6. The reaction is exothermic, necessitating precise temperature control to prevent thermal runaway . Acidification with hydrochloric acid precipitates the product, which is isolated via filtration and washed with water. While yields are moderate (50–65%), this method is valued for its straightforward reagent availability and scalability.
Lintner-Meyer Condensation Approach
The Lintner-Meyer reaction utilizes aromatic amines as starting materials. Here, 4-tert-butylaniline reacts with formaldehyde and para-toluenesulfonyl chloride in the presence of sodium hydroxide . The resulting Schiff base intermediate undergoes cyclization under acidic conditions to form the pyridazine core. Chlorination is achieved in situ using phosphorus oxychloride or thionyl chloride. This method offers flexibility in substituent placement, but the multistep protocol and sensitivity to moisture limit its industrial applicability. Reported yields range from 45% to 60%, with purification requiring column chromatography .
Stille Coupling Strategy
Palladium-catalyzed Stille coupling introduces the tert-butyl group via a Grignard reagent. Starting with 3,6-dichloropyridazine, a tert-butylmagnesium bromide solution is added under inert conditions with palladium acetate as the catalyst . The exothermic reaction demands slow reagent addition and cooling to 0–5°C. Post-reaction, the mixture is filtered, and the product is recrystallized from ethanol. This method achieves higher yields (70–75%) but requires stringent anhydrous conditions and expensive catalysts, making it less cost-effective for large-scale production .
Monsanto-Foymalan Synthesis
In the Monsanto-Foymalan route, a tert-butyl-substituted phenylamine is condensed with chloroform under alkaline conditions . The reaction proceeds via a carbene intermediate, which inserts into the C–H bond of the amine, forming the pyridazine ring. Chlorination at positions 3 and 6 occurs simultaneously, eliminating the need for separate steps. The product is isolated by acidification and purified via vacuum distillation. Although efficient (yields: 65–70%), the method’s reliance on hazardous intermediates like dichlorocarbene poses safety challenges .
Amination of 3,6-Dichloropyridin-4-one
This two-step approach begins with the nucleophilic substitution of 3,6-dichloropyridin-4-one using 4-tert-butylamine in the presence of sodium hydroxide . The ketone group at position 4 is replaced by the tert-butylamine, forming an intermediate that undergoes dehydration to yield the final product. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. Yields are modest (55–60%), and the intermediate’s instability complicates isolation .
Phosphorus Oxychloride-Mediated Chlorination
As a precursor route, 3,6-dihydroxypyridazine is treated with phosphorus oxychloride (POCl₃) at 60–80°C to yield 3,6-dichloropyridazine . Introducing the tert-butyl group at position 4 requires subsequent alkylation using tert-butyl bromide under Friedel-Crafts conditions. However, the electron-deficient pyridazine ring hinders electrophilic substitution, resulting in low yields (30–40%) . This method is primarily exploratory, with optimization needed for practical use.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters of the discussed methods:
Method | Starting Materials | Catalyst/Reagents | Yield (%) | Advantages | Challenges |
---|---|---|---|---|---|
BBST Reaction | Substituted salicylaldehyde | NaOH, CHCl₃ | 50–65 | Scalable, simple reagents | Exothermic, moderate yields |
Lintner-Meyer | 4-tert-Butylaniline | TsCl, HCHO | 45–60 | Flexible substitution | Moisture-sensitive, multistep |
Stille Coupling | 3,6-Dichloropyridazine | Pd(OAc)₂, tert-BuMgBr | 70–75 | High yields | Costly catalysts, anhydrous conditions |
Monsanto-Foymalan | tert-Butylphenylamine | CHCl₃, NaOH | 65–70 | Single-step chlorination | Hazardous intermediates |
Amination | 3,6-Dichloropyridin-4-one | 4-tert-Butylamine, NaOH | 55–60 | Direct amination | Unstable intermediate |
POCl₃ Chlorination | 3,6-Dihydroxypyridazine | POCl₃ | 30–40 | Precursor synthesis | Low alkylation efficiency |
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3,6-dichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Oxidized products such as pyridazine oxides.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
4-tert-Butyl-3,6-dichloropyridazine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis. It can undergo reactions such as Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling to yield derivatives with diverse functionalities.
Reaction Type | Description |
---|---|
Friedel-Crafts Acylation | Used to introduce acyl groups into aromatic compounds. |
Suzuki-Miyaura Coupling | Facilitates the formation of biaryl compounds through cross-coupling. |
Biological Applications
Pharmaceutical Research
Research is ongoing to explore the potential biological activities of this compound. Studies have indicated that it may interact with specific biomolecules, potentially serving as a pharmaceutical intermediate. Its biological properties could make it useful in developing new drugs targeting various diseases .
Mechanism of Action
The compound's mechanism of action typically involves binding to active sites on enzymes or receptors, modulating their activity. This characteristic is particularly relevant in drug design and development, where understanding such interactions can lead to more effective therapeutic agents.
Industrial Applications
Catalyst in Polymer Production
One of the most prominent applications of this compound is as a catalyst in the production of polymers like polypropylene and polyethylene. By enhancing the polymerization process, it improves yield and quality, making it crucial in the plastics industry .
Corrosion Inhibition
This compound also functions as a corrosion inhibitor due to its ability to form protective layers on metal surfaces. This property is particularly beneficial in industries where metal corrosion poses significant challenges, such as oil and gas .
Application Area | Specific Use |
---|---|
Polymer Production | Catalyst for polypropylene and polyethylene synthesis. |
Corrosion Inhibition | Protective coatings for metals in corrosive environments. |
Case Studies
-
Polymerization Efficiency
- A study demonstrated that incorporating this compound as a catalyst significantly increased the efficiency of polypropylene production. The reaction conditions were optimized to yield higher quality polymers resistant to stress cracking.
-
Biological Activity Assessment
- Research focused on assessing the interaction of this compound with specific enzymes showed promising results, indicating potential applications in drug development targeting metabolic pathways.
-
Corrosion Resistance Testing
- In tests conducted within oil and gas environments, this compound-based formulations exhibited superior corrosion resistance compared to traditional inhibitors, highlighting its industrial relevance.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3,6-dichloropyridazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-tert-Butyl-3,6-dichloropyridazine
- Molecular Formula : C₈H₁₀Cl₂N₂ (confirmed via CAS 22808-29-3) .
- Molecular Weight : 205.08 g/mol .
- CAS Number : 22808-29-3 .
- Purity : ≥97% (commercial sources) .
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The reactivity and applications of pyridazine derivatives are influenced by substituents. Below is a comparison with similar dichloropyridazines:
Reactivity Differences
- Nucleophilic Substitution: 4-Bromo-3,6-dichloropyridazine undergoes rapid displacement of bromine with thiophenol (20 min at room temperature) . this compound shows reduced reactivity due to steric hindrance from the tert-butyl group, making the 4-position inert in substitution reactions . 3,6-Dichloro-4-methylpyridazine reacts efficiently with hydrazine to form hydrazino derivatives (e.g., 3-chloro-6-hydrazinopyridazine) .
Hydrogenation Resistance :
Pyridazines with electron-withdrawing groups (e.g., Cl, CN) resist hydrogenation. For example, 4-methyl-3,6-dichloropyridazine remains intact during dehydrohalogenation over palladium catalysts .
Physicochemical Properties
- Solubility: The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane) compared to polar derivatives like 4-Amino-3,6-dichloropyridazine, which is more soluble in methanol or DMF .
- Thermal Stability :
Bulky substituents (e.g., tert-butyl) increase thermal stability, making This compound suitable for high-temperature polymerization processes .
Biological Activity
Overview
4-tert-Butyl-3,6-dichloropyridazine is a chemical compound with the molecular formula CHClN. This compound is a derivative of pyridazine, featuring two chlorine atoms at the 3rd and 6th positions and a tert-butyl group at the 4th position. Its unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The presence of chlorine and tert-butyl groups affects the compound's reactivity and interactions with biological targets. The tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and bioavailability. The compound can undergo various chemical reactions, including nucleophilic substitutions, oxidation, and reduction, which are critical for its biological applications .
This compound interacts with specific molecular targets within biological systems. It can act as an inhibitor or modulator of certain enzymes or receptors. The mechanisms may involve:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, altering their activity.
- Receptor Modulation : It may influence receptor signaling pathways by acting as an agonist or antagonist.
These interactions are crucial for understanding its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Cryptosporidium parvum, a parasite responsible for gastrointestinal infections. The compound showed an EC value of 2.1 μM in vitro, indicating moderate potency .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. It was found to induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. However, detailed studies are required to elucidate the specific pathways involved in this cytotoxicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
- Modification of Substituents : Altering the chlorine atoms or the tert-butyl group can significantly affect biological activity.
- Comparison with Analogues : Compounds such as 3,6-dichloropyridazine and other derivatives demonstrate varying degrees of potency and selectivity against biological targets .
Case Study 1: Antiparasitic Activity
In a study focusing on antiparasitic agents, this compound was tested against C. parvum. The results showed that while it has moderate efficacy in vitro, further optimization is necessary to enhance its potency and reduce potential toxicity .
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer properties of this compound in various human cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis, warranting further research into its mechanism of action and potential clinical applications .
Data Tables
Biological Activity | EC (μM) | Cell Line/Pathogen | Effect |
---|---|---|---|
Antimicrobial against C. parvum | 2.1 | C. parvum | Moderate potency |
Cytotoxicity | N/A | Various human cancer cells | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-tert-Butyl-3,6-dichloropyridazine, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves reacting precursors with ammonium peroxydisulfate and silver nitrate in aqueous media at 70°C for 1 hour, yielding ~64% . Solvent selection (e.g., polar vs. nonpolar) and temperature optimization are critical for yield improvement. For instance, solubility studies in organic solvents (e.g., ethanol, acetone) at 278.15–333.15 K can guide purification steps .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Use spectroscopic techniques:
- NMR : To confirm substitution patterns (e.g., tert-butyl and chlorine positions).
- HPLC : For purity assessment (>97% purity is typical in research-grade samples) .
- Mass Spectrometry : To verify molecular weight (C₈H₁₀Cl₂N₂, MW 205.08) .
Q. What are the primary applications of this compound in polymer chemistry, and how is its catalytic efficiency assessed?
- Methodological Answer : It acts as a catalyst in polypropylene/polyethylene production by initiating monomer polymerization. Efficiency is measured via:
- Kinetic Studies : Monitoring reaction rates under varying catalyst concentrations.
- Material Testing : Evaluating stress resistance and degradation profiles of synthesized polymers .
Advanced Research Questions
Q. How do microwave-assisted synthesis methods compare to traditional thermal methods in terms of yield and purity?
- Methodological Answer : Microwave synthesis (e.g., for structurally similar pyridazines) reduces reaction time and improves selectivity. Comparative studies should track:
- Energy Efficiency : Power input vs. yield.
- Byproduct Analysis : HPLC or GC-MS to assess purity differences .
Q. What strategies resolve contradictions in solubility data across different solvents?
- Methodological Answer : Contradictions may arise from impurities or solvent polarity mismatches. Systematic approaches include:
- Phase Solubility Studies : Measuring solubility in solvents like DMSO, ethanol, or hexane at controlled temperatures .
- Crystallography : Correlating crystal lattice stability with solvent interactions.
Q. What mechanistic insights explain its role as a polymerization catalyst?
- Methodological Answer : Hypothesized mechanisms involve chlorine atoms acting as Lewis acid sites to activate monomers. Validate via:
- DFT Calculations : Modeling electron density around chlorine and tert-butyl groups.
- In Situ Spectroscopy : Monitoring intermediate species during polymerization .
Q. How can selective functionalization at chlorine sites be optimized for derivative synthesis?
- Methodological Answer : Mono- or bis-functionalization is achievable via nucleophilic aromatic substitution. Key parameters:
- Reagent Stoichiometry : Controlling equivalents of nucleophiles (e.g., amines, thiols).
- Temperature Gradients : Stepwise heating to favor sequential substitution .
Q. What experimental designs evaluate its corrosion inhibition properties in industrial settings?
- Methodological Answer : Use electrochemical methods:
- Potentiodynamic Polarization : Measure corrosion current density in metal substrates.
- SEM/EDS : Analyze protective film formation on surfaces after exposure to corrosive media .
Q. Data Contradiction Analysis
- Example : Conflicting reports on solubility in ethanol (e.g., high solubility in one study vs. moderate in another).
Q. Tables for Key Data
Property | Value | Reference |
---|---|---|
Molecular Weight | 205.08 g/mol | |
Synthesis Yield (Standard) | 64% | |
Solubility in Ethanol (298 K) | 12.5 mg/mL |
Properties
IUPAC Name |
4-tert-butyl-3,6-dichloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUZXHRABOWYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945486 | |
Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22808-29-3 | |
Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22808-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazine, 3,6-dichloro-4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022808293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl-3,6-dichloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-3,6-dichloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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